Methyl 2-(tetrahydrofuran-2-yl)acetate

Semiochemistry Pollination Biology Chiral Natural Products

Methyl 2-(tetrahydrofuran-2-yl)acetate is a chiral, five-membered saturated oxygen heterocycle ester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. It belongs to the class of (tetrahydrofuran-2-yl)acetate esters, which are recognized as versatile synthetic building blocks in medicinal chemistry, natural product synthesis, and semiochemical research.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 2018-85-1
Cat. No. B1610221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(tetrahydrofuran-2-yl)acetate
CAS2018-85-1
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCO1
InChIInChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3
InChIKeyXLMRNEKONLWKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS 2018-85-1): Key Chemical Identity and Comparator-Ready Profile


Methyl 2-(tetrahydrofuran-2-yl)acetate is a chiral, five-membered saturated oxygen heterocycle ester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol [1]. It belongs to the class of (tetrahydrofuran-2-yl)acetate esters, which are recognized as versatile synthetic building blocks in medicinal chemistry, natural product synthesis, and semiochemical research [1][2]. The compound contains a stereogenic center at the C2 position of the tetrahydrofuran ring, and the naturally occurring enantiomer has the (S)-configuration [1]. Unlike its aromatic furan analog, the fully saturated tetrahydrofuran ring imparts distinct conformational flexibility and altered electronic properties that influence both reactivity and biological recognition [3].

Workflow Chiral building block for natural product synthesis and semiochemical research
Selection Ester alkyl group and ring saturation control biological recognition
Context Supports chiral resolution studies and acetogenin total synthesis

Why Methyl 2-(tetrahydrofuran-2-yl)acetate Cannot be Generically Substituted by In-Class Analogs


Generic substitution among (tetrahydrofuran-2-yl)acetate derivatives fails because critical performance parameters—including semiochemical potency, enzymatic resolution efficiency, and biological target engagement—are highly sensitive to the ester alkyl group identity and ring saturation state [1][2]. The methyl ester, ethyl ester, and free acid forms of the same scaffold exhibit distinct volatility, lipophilicity, and hydrogen-bonding capacity, which directly translate into differential long-range pollinator attraction efficacy in field bioassays [1]. Saturation of the furan ring to the tetrahydrofuran system fundamentally alters insecticidal and growth-inhibitory activity, as demonstrated by comparative studies where tetrahydrofuran analogs showed significantly reduced detrimental effects relative to their unsaturated furan counterparts [2]. These data collectively demonstrate that interchange without experimental validation risks loss of the desired biological or chemical property, making compound-level selection essential for reproducible research outcomes and industrial process robustness.

Ester Identity Methyl, ethyl, and free acid forms show distinct volatility and bioactivity; pollinator response may not transfer directly
Ring Saturation Saturated tetrahydrofuran vs. aromatic furan analogs alter insecticidal and growth-inhibitory profiles; class-level response may shift
Chirality Racemate substitution may reduce semiochemical activity compared to the natural (S)-enantiomer; field-assay context requires review

Quantitative Differentiation Evidence for Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS 2018-85-1) Relative to Key Analogs


Field Pollinator Attraction: Methyl Ester vs. Ethyl Ester vs. Free Acid in Cryptostylis ovata Bioassay

In field bioassays with the sexually deceptive orchid Cryptostylis ovata, both methyl (S)-2-(tetrahydrofuran-2-yl)acetate and its ethyl ester and free acid congeners were confirmed to attract the pollinator Lissopimpla excelsa [1]. While all three compounds were active, the methyl ester represents the natural semiochemical ester form found in the orchid floral volatile blend, alongside the free acid [1]. A direct head-to-head comparison of attraction potency is reported in the full publication; the methyl ester serves as the critical synthetic standard for confirming the natural product's structure and bioactivity [1]. Users seeking exact dose-response values should consult the primary paper's field bioassay data tables.

Pollinator Attraction Comparison
Head-to-head
Methyl, ethyl, and free acid forms all active in field bioassays; quantitative differential potency values available in full publication
Methyl ester is the essential reference standard for confirming natural semiochemical identity
Consult primary paper for exact dose-response and relative attraction data
Semiochemistry Pollination Biology Chiral Natural Products

Enzymatic Kinetic Resolution Enantioselectivity: (Tetrahydrofuran-2-yl)acetate Class

The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates using recombinant esterase Est56 proceeded with excellent enantioselectivities, reported as E > 100 [1]. This class-level benchmark demonstrates that methyl 2-(tetrahydrofuran-2-yl)acetate, as a representative substrate of this esterase-catalyzed resolution platform, can be obtained with very high optical purity. The methyl ester is the standard substrate form used in the reported cyclization/hydrogenation/enzymatic resolution synthetic strategy [1].

Enzymatic Resolution Enantioselectivity
Class-level
E > 100
Supports enantiopure building block procurement via enzymatic resolution
Class-level benchmark; not differentiated by ester alkyl group in cited study
Biocatalysis Chiral Resolution Green Chemistry

Ring Saturation Effect: Tetrahydrofuran vs. Furan Acetate Analog Insecticidal Activity

A comparative study of avocadofurans and their tetrahydrofuran analogues demonstrated that eliminating the sites of unsaturation in the furan ring (i.e., conversion to the tetrahydrofuran system) significantly reduced detrimental effects on mortality and growth of the generalist insect herbivore Spodoptera exigua [1]. This provides class-level evidence that saturated tetrahydrofuran-containing acetate derivatives exhibit markedly different biological activity profiles compared to their aromatic furan counterparts, a consideration relevant when selecting building blocks for agrochemical lead optimization.

Ring Saturation SAR
Class-level
Tetrahydrofuran analogs showed significantly reduced detrimental effects relative to furan counterparts in Spodoptera exigua bioassays
Saturated ring system yields an attenuated insecticidal profile for agrochemical lead optimization
Exact percentage values reported in J. Agric. Food Chem. 2000 study
Insecticidal Activity Structure-Activity Relationship Agrochemical Building Blocks

Natural Product Identity: Chiral Configuration Specificity of Methyl 2-(tetrahydrofuran-2-yl)acetate from Cryptostylis ovata

Chiral-phase GC and HPLC analysis of the natural product from Cryptostylis ovata floral extracts revealed that the natural compound comprises a single enantiomer, the (S)-configuration, confirmed by synthesis of both enantiomers from known enantiomers of tetrahydrofuran-2-carboxylic acid [1]. The methyl ester derivative was used as the synthetic standard to confirm the natural product's absolute configuration. This means that only the (S)-enantiomer of methyl 2-(tetrahydrofuran-2-yl)acetate, or the racemate from which it can be resolved, is biologically relevant for reproducing the natural semiochemical activity.

Natural Enantiomer Identity
Supporting evidence
100% (S)-enantiomer; no detectable (R)-enantiomer in natural product
Only (S)-enantiomer is biologically relevant for reproducing natural semiochemical activity
Confirmed by chiral-phase GC and HPLC
Natural Product Chemistry Chiral Analysis Semiochemical Identification

Synthetic Versatility: Methyl 2-(tetrahydrofuran-2-yl)acetate as a Key Building Block in Polyether Antibiotic Synthesis

(Tetrahydrofuran-2-yl)acetates are present in the polyether antibiotics lasalocid A, ferensimycin A, B, and lysocellin, and have been employed as synthetic building blocks for the natural acetogenin solamin, which exhibits cytotoxic, antitumor, and antimalarial activities [1]. The methyl ester variant serves as the standard protected form for the acetic acid side chain during multi-step synthetic sequences, offering a balance of stability and deprotection convenience that differs from the ethyl ester or tert-butyl ester alternatives.

Synthetic Versatility
Supporting evidence
Methyl ester is the conventional building block in polyether antibiotic and acetogenin total synthesis
Validated starting point for multi-step synthetic programs targeting acetogenins
Based on literature precedent; no direct comparative efficiency data by ester type
Total Synthesis Polyether Antibiotics Building Block Procurement

Verified Application Scenarios for Methyl 2-(tetrahydrofuran-2-yl)acetate Based on Comparative Evidence


Orchid Semiochemical Research: Pollinator Attraction Studies

Methyl 2-(tetrahydrofuran-2-yl)acetate is a validated semiochemical standard for field bioassays investigating sexual deception pollination mechanisms in Cryptostylis orchids. The (S)-enantiomer specifically reproduces the natural floral volatile blend that attracts Lissopimpla excelsa male wasps [1]. Researchers conducting pollinator behavior studies should procure the (S)-enantiomer or racemate with verified enantiomeric composition to ensure reproducibility with the published field bioassay data.

Enantiopure Chiral Building Block Procurement via Enzymatic Resolution

The compound serves as a substrate for esterase Est56-catalyzed kinetic resolution, achieving E > 100 enantioselectivity [1]. This biocatalytic route offers a green chemistry pathway to enantiopure (tetrahydrofuran-2-yl)acetate building blocks. Procurement of the racemic methyl ester followed by in-house enzymatic resolution, or direct purchase of enantiopure material, supports synthetic programs requiring chiral tetrahydrofuran intermediates.

Acetogenin Total Synthesis: Methyl Ester as Carboxyl Surrogate

In total synthesis campaigns targeting annonaceous acetogenins (e.g., solamin, bullatanocin), methyl 2-(tetrahydrofuran-2-yl)acetate functions as a protected form of the tetrahydrofuran-2-acetic acid moiety found in the polyether antibiotic and cytotoxic acetogenin natural product families [1]. The methyl ester's balanced stability and deprotection compatibility make it the conventional choice for multi-step synthetic planning.

Agrochemical Lead Optimization: Tetrahydrofuran vs. Furan Ring SAR

For agrochemical discovery programs exploring acetate-bearing heterocyclic scaffolds, methyl 2-(tetrahydrofuran-2-yl)acetate offers a saturated ring system with attenuated insecticidal activity compared to furan analogs, as demonstrated by Spodoptera exigua bioassays [1]. This SAR knowledge enables rational selection of the tetrahydrofuran variant when reduced non-target arthropod toxicity is desired.

Application
Selection Property
Validation Focus
Orchid semiochemical research
Enantiomeric composition and ester form
Pollinator field-assay response and chiral identity confirmation
Enantiopure building block procurement
Enzymatic resolution substrate fit
Enantioselectivity (E value) and optical purity confirmation
Acetogenin total synthesis
Methyl ester as protected carboxyl surrogate
Deprotection compatibility and literature precedent review
Agrochemical lead optimization
Saturated ring SAR profile
Insect bioassay endpoints and non-target toxicity monitoring

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17 linked technical documents
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